

validation of 1-(5-Amino-2-methylphenyl)ethanone structure using spectroscopic methods

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Compound of Interest

Compound Name: 1-(5-Amino-2-methylphenyl)ethanone

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Spectroscopic Validation of 1-(5-Amino-2-methylphenyl)ethanone: A Comparative Guide

A comprehensive analysis of spectroscopic data for the structural confirmation of **1-(5-Amino-2-methylphenyl)ethanone**, benchmarked against its structural isomer, 1-(3-Amino-4-methylphenyl)ethanone. This guide provides detailed experimental protocols and comparative data to aid researchers in the unambiguous identification of these compounds.

The structural elucidation of synthetic organic compounds is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful toolkit for the unambiguous determination of molecular structures. This guide focuses on the validation of the structure of **1-(5-Amino-2-methylphenyl)ethanone** through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). To provide a robust validation, the spectroscopic data for **1-(5-Amino-2-methylphenyl)ethanone** is compared with that of its isomer, 1-(3-Amino-4-methylphenyl)ethanone.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for **1-(5-Amino-2-methylphenyl)ethanone** and its isomer.

Table 1: ^1H NMR and ^{13}C NMR Data

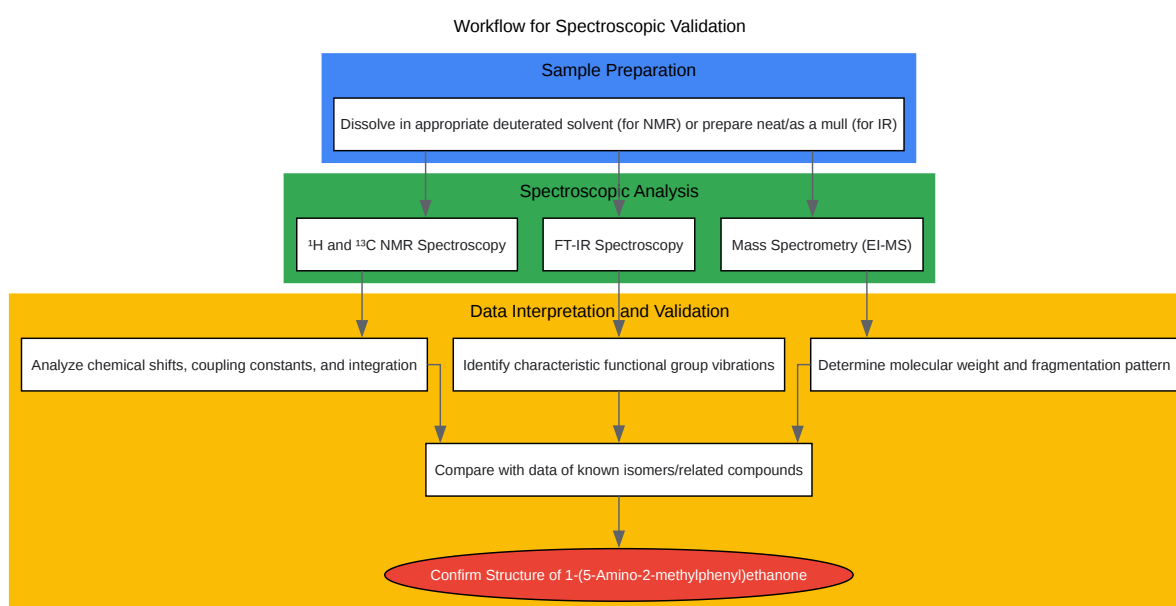
Compound	^1H NMR (Predicted, δ ppm)	^{13}C NMR (Predicted, δ ppm)
1-(5-Amino-2-methylphenyl)ethanone	7.18 (d, 1H), 6.74 (dd, 1H), 6.65 (d, 1H), 3.65 (s, 2H, -NH ₂), 2.45 (s, 3H, -CH ₃), 2.38 (s, 3H, -COCH ₃)	199.8 (C=O), 147.1 (C-NH ₂), 132.4 (C-CH ₃), 131.9 (C-H), 129.1 (C-COCH ₃), 116.9 (C-H), 114.8 (C-H), 29.1 (-COCH ₃), 20.9 (-CH ₃)
1-(3-Amino-4-methylphenyl)ethanone	7.27 (d, 1H), 7.17 (dd, 1H), 7.09 (d, 1H), 3.89 (s, 2H, -NH ₂), 2.49 (s, 3H, -COCH ₃), 2.18 (s, 3H, -CH ₃)	197.9 (C=O), 145.8 (C-NH ₂), 136.8 (C-COCH ₃), 131.2 (C-H), 129.7 (C-CH ₃), 117.4 (C-H), 114.9 (C-H), 26.4 (-COCH ₃), 17.3 (-CH ₃)

Table 2: FT-IR and Mass Spectrometry Data

Compound	FT-IR (Predicted, cm^{-1})	Mass Spectrometry (EI-MS, m/z)
1-(5-Amino-2-methylphenyl)ethanone	~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1680 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-N stretch)	Molecular Ion $[\text{M}]^+$: 149.08. Key Fragments: 134 ($[\text{M}-\text{CH}_3]^+$), 106 ($[\text{M}-\text{COCH}_3]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)
1-(3-Amino-4-methylphenyl)ethanone	~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1675 (C=O stretch), ~1610, 1500 (Ar C=C stretch), ~1260 (C-N stretch)	Molecular Ion $[\text{M}]^+$: 149.08. Key Fragments: 134 ($[\text{M}-\text{CH}_3]^+$), 106 ($[\text{M}-\text{COCH}_3]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)

Experimental Workflows and Logical Relationships

The structural validation process follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses. The data from each technique provides complementary information that, when combined, leads to the unambiguous confirmation of the chemical structure.



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